1-Benzyl-5-ethoxyimidazolidine-2,4-dione
Description
1-Benzyl-5-ethoxyimidazolidine-2,4-dione (CAS: 65855-02-9; molecular formula: C₁₂H₁₄N₂O₃; molecular weight: 234.25 g/mol) is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a benzyl group at the N1 position and an ethoxy group at C5 .
Properties
CAS No. |
65855-02-9 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1 |
InChI Key |
FUQZCDCFSMSNBP-LLVKDONJSA-N |
SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Isomeric SMILES |
CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Appearance |
Powder |
Other CAS No. |
65855-02-9 |
Pictograms |
Irritant |
solubility |
29.8 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Urea-Mediated Cyclization
The foundational method for synthesizing hydantoins involves cyclizing urea derivatives with α-amino acids or esters. For 1-benzyl-5-ethoxyimidazolidine-2,4-dione, this typically begins with N-benzylglycine ethyl ester. Reaction with ethyl chloroformate generates a urea intermediate, which undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to form the imidazolidine ring. The ethoxy group is introduced via nucleophilic substitution at position 5 using ethyl bromide in the presence of potassium carbonate. Yields for this method range from 45–70%, depending on the purity of intermediates.
Bucherer-Bergs Reaction Adaptations
Modifying the Bucherer-Bergs reaction—a classical route for hydantoins—enables the incorporation of the ethoxy group. Benzylamine reacts with ethoxyacetaldehyde and ammonium carbonate in a cyanide-free system. The reaction proceeds via imine formation, followed by cyclization at 80–100°C for 12–24 hours. While this method avoids toxic cyanides, it requires stringent control of pH and temperature to prevent side reactions, yielding 50–60% of the target compound.
Catalytic Methods and Green Chemistry
Solvent-Free Organocatalysis
Drawing from advancements in thiazolidinedione synthesis, urea has been employed as a low-cost organocatalyst for solvent-free cyclization. A mixture of benzylurea and ethyl 2-ethoxy-2-oxoacetate undergoes microwave-assisted heating (100 W, 120°C) for 30 minutes, achieving 85% yield. The absence of solvents reduces waste, aligning with green chemistry principles.
Acidic Ionic Liquid Catalysts
Phosphonium-based ionic liquids (e.g., [P66614][HSO4]) enhance reaction rates in cyclization steps. At 90°C, these catalysts facilitate the formation of the imidazolidine ring within 2 hours, with yields up to 92%. The ionic liquid is recyclable for up to five cycles without significant activity loss, making this method industrially viable.
Multi-Step Synthesis from Amino Acid Precursors
Glycine-Derived Pathways
Starting from glycine ethyl ester hydrochloride, a three-step synthesis involves:
-
Benzylation : Treatment with benzyl bromide in DMF yields N-benzylglycine ethyl ester.
-
Urea Formation : Reaction with triphosgene in dichloromethane produces N-benzyl-N’-ethoxycarbonylurea.
-
Cyclization : Heating under reflux in toluene with p-toluenesulfonic acid affords the final product in 68% overall yield.
Ethoxy Group Introduction via Mitsunobu Reaction
A hydroxylated intermediate at position 5 undergoes Mitsunobu reaction with ethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves 89% regioselectivity but requires chromatographic purification, increasing costs.
Alkylation and Functional Group Interconversion
Direct C5 Alkylation
Preformed 1-benzylimidazolidine-2,4-dione is alkylated using ethyl iodide and sodium hydride in THF. While straightforward, this approach suffers from over-alkylation at nitrogen sites, reducing yields to 55–60%.
Protecting Group Strategies
Temporary protection of the N3 position with a tert-butoxycarbonyl (Boc) group allows selective ethoxy substitution at C5. Deprotection with trifluoroacetic acid restores the free amine, yielding the target compound in 75% overall yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting these enzymes, it can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the acetylation and deacetylation of histones, which play a crucial role in chromatin remodeling and gene regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Imidazolidine-2,4-dione Derivatives
- 5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione (CAS: 137920-44-6): Features a dimethylamino-benzylidene substituent at C5 instead of ethoxy. Used in medicinal chemistry for structure-activity relationship (SAR) studies .
- Demonstrates anticonvulsant activity, highlighting the pharmacological relevance of imidazolidine-dione scaffolds .
Thiazolidine-2,4-dione Derivatives
- 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl-thiazole-5-yl-methylene)-thiazolidine-2,4-dione (e.g., compounds Va-f): Replaces the imidazolidine core with a thiazolidine ring (sulfur at position 1). Shows potent antimicrobial activity against Escherichia coli and Candida albicans, comparable to ampicillin .
Oxazolidine-2,4-dione Derivatives
Substituent-Driven Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione, and what analytical techniques are recommended for structural confirmation?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted amines and carbonyl precursors. For example, analogous imidazolidinediones are prepared by reacting primary amines with formaldehyde and ammonia under reflux conditions, followed by purification via recrystallization or column chromatography . Structural confirmation relies on 1H NMR (to identify benzyl and ethoxy protons), 13C NMR (to confirm carbonyl and aromatic carbons), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets, the compound is classified as a miscellaneous intermediate with potential hazards from prolonged exposure. Researchers should:
- Use personal protective equipment (PPE), including gloves and goggles.
- Avoid inhalation of dust and contact with eyes or skin.
- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizing agents) .
Q. How can researchers ensure purity during the synthesis of imidazolidinedione derivatives?
- Methodological Answer : Purification methods include recrystallization (using ethanol or ethyl acetate) and chromatography (silica gel with ethyl acetate/hexane eluents). Monitoring via thin-layer chromatography (TLC) and melting point analysis (e.g., 218–220°C for related compounds) is critical to confirm purity .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Systematic optimization using factorial design (e.g., varying solvents like DMF, THF, or ethanol) and temperature gradients (80–120°C) can identify ideal conditions. For example, polar aprotic solvents may enhance cyclization efficiency, while elevated temperatures reduce reaction times .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing novel imidazolidinedione derivatives?
- Methodological Answer :
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Analyze coupling constants and splitting patterns to resolve stereochemical ambiguities.
- Cross-validate using 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, especially in aromatic regions .
Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar imidazolidinediones?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing benzyl with other aryl groups).
- Use statistical tools (e.g., ANOVA) to analyze activity trends against biological targets (e.g., antimicrobial or antioxidant assays) .
Q. How can the stereochemistry of imidazolidinedione derivatives be determined when synthesized under different catalytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
